

# Spectroscopic Data of p-Menthane Compounds: A Technical Guide for Researchers

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#### Introduction

The **p-Menthane** scaffold, a saturated monocyclic monoterpene, is a fundamental structural motif in a vast array of natural products and synthetic compounds of significant interest in the pharmaceutical and flavor/fragrance industries. The precise characterization of these compounds is paramount for quality control, drug development, and mechanistic studies. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of **p-Menthane** derivatives. Due to a scarcity of publicly available experimental data for the parent **p-Menthane**, this guide synthesizes data from various substituted **p-Menthane** compounds to provide a representative understanding of their spectroscopic features.

## **Data Presentation**

The following tables summarize representative spectroscopic data for various **p-Menthane** derivatives. It is important to note that the specific chemical shifts, absorption frequencies, and fragmentation patterns will vary depending on the nature and position of substituents on the **p-Menthane** ring.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

<sup>1</sup>H NMR Data of Selected **p-Menthane** Derivatives



Compoun	Solvent	Chemical Shift (δ) ppm	Multiplicit y	Integratio n	Assignm ent	Referenc e
(-)-Menthol	CDCl <sub>3</sub>	0.81	d, J = 7.2 Hz	3H	СН₃	[1]
0.84-1.03	m	8H	Ring CH, CH <sub>2</sub>	[1]		
1.07-1.15	m	-	Ring CH, CH <sub>2</sub>	[1]	_	
Perillaketo ne	CDCl <sub>3</sub>	1.80	S	3H	СН₃	[1]
1.77	S	3H	СНз	[1]		
1.60-2.60	m	5H	H-3, 4, 5	[1]	-	

<sup>&</sup>lt;sup>13</sup>C NMR Data of Selected **p-Menthane** Derivatives



Compound	Solvent	Chemical Shift (δ) ppm	Assignment	Reference
Perillaketone	CDCl₃	199.78	C-2	[1]
146.69	C-8	[1]		
144.60	C-6	[1]	<del>-</del>	
135.42	C-1	[1]	<del>-</del>	
110.44	C-9	[1]	<del>-</del>	
43.14	C-3	[1]	<del>-</del>	
42.46	C-4	[1]	<del>-</del>	
31.23	C-5	[1]	<del>-</del>	
20.42	C-10	[1]	<del>-</del>	
15.71	C-7	[1]	_	
p-Menthane-1,8- diol	DMSO-de	Data not fully available	-	[2]

# Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for Functional Groups in p-Menthane Derivatives

Functional Group	Vibration	Frequency (cm <sup>-1</sup> )	Intensity
O-H (Alcohol)	Stretching	3200-3600	Strong, Broad
C-H (Alkane)	Stretching	2850-3000	Strong
C=O (Ketone)	Stretching	1680-1750	Strong
C-O (Alcohol, Ether)	Stretching	1050-1250	Strong

Note: The exact position and intensity of these bands can be influenced by the molecular structure and intermolecular interactions.



# Mass Spectrometry (MS) Data

Key Mass Spectral Fragments of Selected p-Menthane Derivatives

Compound	lonization Mode	m/z	Interpretation	Reference
p-Menthane	El	140	[M] <sup>+</sup>	[3]
99	[M-C3H5]+	[3]	_	
98	[M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>	[3]	_	
83	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	[3]	_	
56	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>	[3]	_	
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	[3]	_	
p-Menthane- 1,3,8-triol	EI (Predicted)	188	[M] <sup>+</sup> (Weak or absent)	[4]
170	[M-H <sub>2</sub> O] <sup>+</sup>	[4]		
152	[M-2H <sub>2</sub> O] <sup>+</sup>	[4]	_	
p-Menthane-3,8- diol	El	172	[M]+	[5]

# **Experimental Protocols**

The following sections detail generalized experimental protocols for acquiring spectroscopic data for **p-Menthane** compounds. These protocols are based on standard analytical techniques for organic molecules.[6]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7]

Sample Preparation:



- Dissolve 5-10 mg of the purified p-Menthane compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, DMSO-d<sub>6</sub>).[6]
- The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.[6]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).[6]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[6]

#### <sup>1</sup>H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.[6]
- Data Points: 32k.[6]
- Pulse Angle: 90°.[6]
- Relaxation Delay: 1-2 seconds.[6]
- Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.[6]

#### <sup>13</sup>C NMR Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: 200-250 ppm.[6]
- Data Points: 64k.[6]
- Pulse Angle: 30-45°.[6]
- Relaxation Delay: 2-5 seconds.[6]
- Number of Scans: 1024 or more, due to the low natural abundance of the <sup>13</sup>C isotope.[6]



2D NMR Experiments: For unambiguous structure determination, a suite of 2D NMR experiments is highly recommended:

- COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.[8]
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
  correlations between protons and carbons, which is crucial for piecing together the molecular
  structure.[6]

# Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule.[9]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[6]

#### Sample Preparation:

- Liquid Samples (Neat): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
- Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6]
- ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

#### **Data Acquisition:**

- Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
- Place the sample in the spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.



 The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[10]

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[6]

#### Sample Introduction:

- Direct Infusion: The sample, dissolved in a suitable solvent, is directly infused into the ionization source.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable p-Menthane compounds, GC provides excellent separation prior to MS analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC is the preferred separation technique.

#### **Ionization Methods:**

- Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
- Electrospray Ionization (ESI): A soft ionization technique suitable for polar p-Menthane derivatives, often resulting in a prominent molecular ion peak.
- Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that can be used for less polar compounds.[6]

#### **Data Acquisition:**

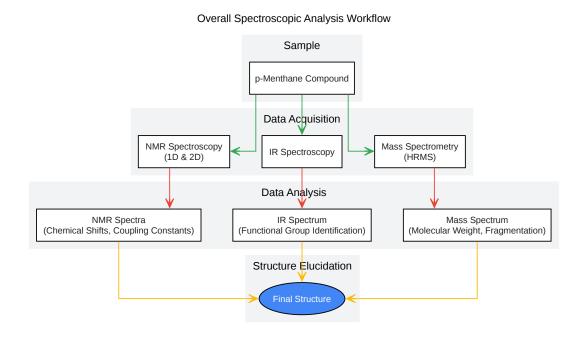
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).[6]



 Perform tandem mass spectrometry (MS/MS) on the molecular ion or other prominent ions to induce fragmentation and obtain further structural information.

# **Mandatory Visualization**

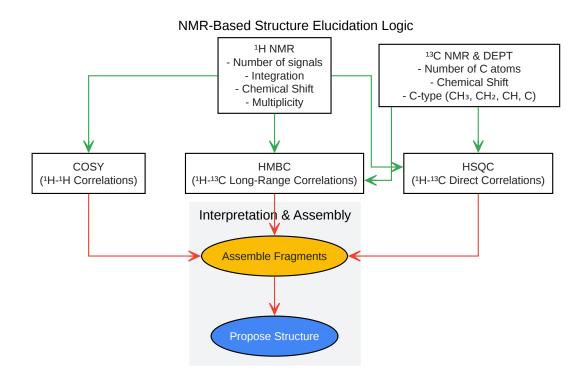
The following diagrams illustrate the logical workflows for spectroscopic data acquisition and analysis.



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Caption: Overall workflow for spectroscopic analysis of **p-Menthane** compounds.





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Caption: Logical flow for structure elucidation using NMR data.

### Conclusion

The spectroscopic characterization of **p-Menthane** compounds is a critical aspect of their study in various scientific disciplines. While a comprehensive public database of experimental spectra for all **p-Menthane** derivatives is not yet available, the application of standardized NMR, IR, and MS protocols, as outlined in this guide, provides a robust framework for their unambiguous identification. The combination of these techniques allows for the determination of the molecular formula, the identification of functional groups, and the detailed elucidation of the stereochemistry of these important molecules. For novel **p-Menthane** compounds, the public



deposition of their spectral data is highly encouraged to enrich the scientific record and facilitate future research.

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